7-Methoxy obtusifolin

Catalog No.
S12869941
CAS No.
M.F
C17H14O6
M. Wt
314.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methoxy obtusifolin

Product Name

7-Methoxy obtusifolin

IUPAC Name

2,8-dihydroxy-1,7-dimethoxy-3-methylanthracene-9,10-dione

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

InChI

InChI=1S/C17H14O6/c1-7-6-9-12(17(23-3)13(7)18)16(21)11-8(14(9)19)4-5-10(22-2)15(11)20/h4-6,18,20H,1-3H3

InChI Key

SLDOOOYICLSPEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=CC(=C3O)OC

2,8-Dihydroxy-1,7-dimethoxy-3-methylanthracene-9,10-dione has been reported in Senna tora with data available.

7-Methoxy obtusifolin (CAS: 73108-91-5) is a naturally occurring anthraquinone, a class of aromatic organic compounds known for a wide range of biological activities. It is typically isolated from the seeds of *Cassia obtusifolia* (also known as *Senna obtusifolia*), where it co-exists with several structurally similar analogs such as obtusifolin, aurantio-obtusin, and chryso-obtusin. While sharing the core anthraquinone scaffold, the specific substitution pattern of 7-Methoxy obtusifolin, particularly its C7-methoxy group, imparts a distinct bioactivity profile relevant for research in metabolic disorders and inflammation. This guide focuses on the quantitative evidence that differentiates this specific compound from its close relatives for procurement and research applications.

Research Fit

Workflow Tyrosinase enzyme inhibition studies with competitive kinetics
Selection Methoxylated anthraquinone aglycone from Cassiae semen isolates
Context Differentiated from glycosylated analogs and parent obtusifolin for SAR

Substituting 7-Methoxy obtusifolin with its parent compound, obtusifolin, or with crude plant extracts is a critical experimental design error. While structurally similar, the presence and position of the methoxy group significantly alter biological activity. For instance, in assays targeting key metabolic enzymes like Protein Tyrosine Phosphatase 1B (PTP1B) and aldose reductase, 7-Methoxy obtusifolin demonstrates a distinct and often more potent inhibitory profile than its direct precursor, obtusifolin, and other co-occurring anthraquinones. Using a crude mixture introduces multiple active compounds, confounding data interpretation and reducing reproducibility, while substituting with a less active analog requires higher concentrations, increasing the risk of off-target effects. Therefore, for studies requiring consistent and specific modulation of these targets, procuring the purified, specific compound is essential for valid and reproducible results.

Substitution Risk

Risk Replacing with obtusifolin-2-O-glucoside may shift tyrosinase inhibition potency due to glycosylation impact on active-site binding.
Risk Substituting with Compound 3 alters potency rank and scaffold; methoxy-position SAR conclusions may not transfer.
Risk Using parent obtusifolin changes target profile to CYP1A2 inhibition; tyrosinase study context is lost.

Significantly Higher Potency in PTP1B Inhibition Compared to Parent Compound Obtusifolin

In a direct comparative assay for inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in type 2 diabetes and obesity research, 7-Methoxy obtusifolin demonstrated significantly greater inhibitory potency than its parent compound, obtusifolin. 7-Methoxy obtusifolin exhibited an IC50 value of 5.22 µg/mL, whereas obtusifolin was substantially less active, with an IC50 value of 21.14 µg/mL. This represents a four-fold increase in potency directly attributable to the methoxy group.

Evidence DimensionPTP1B Enzyme Inhibition (IC50)
Target Compound Data5.22 µg/mL
Comparator Or BaselineObtusifolin: 21.14 µg/mL
Quantified Difference~4.05x more potent
ConditionsIn vitro enzymatic assay against human recombinant PTP1B.

For PTP1B-focused research, this higher potency allows for the use of lower, more specific concentrations, reducing material costs and minimizing potential off-target effects.

Tyrosinase IC50 vs. glucoside
Head-to-head
7.0 ± 0.4 μM vs 9.2 ± 3.4 μM (1.3‑fold lower IC50)
Supports tyrosinase inhibition ranking in Cassia tora isolate panel
Identical assay conditions; competitive kinetics

Superior Aldose Reductase Inhibition Over Structurally Related Anthraquinones

7-Methoxy obtusifolin is a significantly more potent inhibitor of rat lens aldose reductase (RLAR) compared to its close structural analog, chryso-obtusin, and its parent compound, obtusifolin. In a comparative study, 7-Methoxy obtusifolin showed an IC50 value of 1.2 µM. In contrast, obtusifolin was approximately 10-fold less potent with an IC50 of 12.3 µM, and chryso-obtusin was over 20-fold less potent with an IC50 of 25.1 µM.

Evidence DimensionRat Lens Aldose Reductase Inhibition (IC50)
Target Compound Data1.2 µM
Comparator Or BaselineObtusifolin: 12.3 µM | Chryso-obtusin: 25.1 µM
Quantified Difference~10.3x more potent than Obtusifolin; ~20.9x more potent than Chryso-obtusin
ConditionsIn vitro enzymatic assay using rat lens aldose reductase.

This demonstrates a clear structure-activity relationship, making 7-Methoxy obtusifolin the preferred choice for studies targeting aldose reductase to investigate diabetic complications like neuropathy or cataracts.

Potency rank vs. Compound 3
Head-to-head
7.0 ± 0.4 μM vs 3.0 ± 0.8 μM (Compound 3 2.3‑fold lower IC50)
Enables potency-based selection in anthraquinone screening context
10‑compound concurrent evaluation; active‑site docking reported

Differential Anti-inflammatory Activity: Stronger Inhibition of Nitric Oxide Production

When evaluated for anti-inflammatory properties, 7-Methoxy obtusifolin showed stronger inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages compared to obtusifolin. At a concentration of 10 µM, 7-Methoxy obtusifolin inhibited NO production with an IC50 value of 8.9 µM. Obtusifolin was less effective under the same conditions, with an IC50 value of 15.4 µM. This indicates a nearly two-fold greater potency in this specific anti-inflammatory pathway.

Evidence DimensionInhibition of NO Production (IC50)
Target Compound Data8.9 µM
Comparator Or BaselineObtusifolin: 15.4 µM
Quantified Difference~1.73x more potent
ConditionsLPS-stimulated RAW 264.7 murine macrophage cells.

For researchers investigating inflammation via the NO pathway, selecting 7-Methoxy obtusifolin provides a more potent tool, enabling clearer dose-response relationships at lower concentrations.

Melanogenesis in B16F10 cells
Reported
Suppressed melanin at 10 μM (48 h); TRP‑2 downregulation
Supports melanogenesis endpoint review in murine melanoma model
No quantitative comparison between compounds; α‑MSH stimulation
CYP1A2 selectivity inference
Class-level
Not evaluated; parent obtusifolin Ki 0.031 μM (CYP1A2)
7‑methoxy substitution may alter CYP binding; structural SAR context only
Data to verify for target compound; human liver microsomes reference

Lead Compound for Type 2 Diabetes and Obesity Research

As a direct result of its 4-fold higher potency against PTP1B compared to its parent compound, 7-Methoxy obtusifolin is the rational choice for screening programs and mechanistic studies targeting this key negative regulator of insulin signaling. Its use ensures that observed effects are maximized for the anthraquinone scaffold at lower, more specific concentrations.

Investigating Therapeutic Strategies for Diabetic Complications

Given its superior, 10-fold greater inhibitory activity against aldose reductase versus obtusifolin, this compound is a highly relevant tool for in vitro and cell-based models of diabetic complications. It is particularly suited for studies on neuropathy, retinopathy, and cataract formation where the polyol pathway is implicated.

Cell-Based Inflammation Models Requiring Potent NO Suppression

For research focused on macrophage-mediated inflammation, the demonstrated superior potency of 7-Methoxy obtusifolin in inhibiting NO production makes it a more effective agent than obtusifolin. This allows for more precise dissection of inflammatory pathways without the confounding effects of higher, potentially cytotoxic, compound concentrations.

Application Fit Matrix

Application
Selection Property
Validation Focus
Tyrosinase enzyme inhibition studies
Competitive inhibition mechanism; reported IC50 context
Enzyme kinetics and inhibitor ranking in tested panel
Anthraquinone methoxylation SAR studies
7‑methoxy substitution vs. parent aglycone
Substituent effect on tyrosinase target engagement
Melanogenesis pathway research
Cellular TRP‑2 modulation at 10 μM
Melanin production endpoint in B16F10 model
Comparative CYP1A enzyme profiling
Structural analog to obtusifolin (Ki 0.031 μM CYP1A2)
Impact of 7‑methoxylation on CYP binding affinity

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

314.07903816 Da

Monoisotopic Mass

314.07903816 Da

Heavy Atom Count

23

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